ADX71743

mGlu7 selectivity GPCR off-target screening allosteric modulator specificity

The only validated mGlu7 NAM that fully blocks both mGlu7/7 homodimers and mGlu7/8 heterodimers, avoiding false negatives in hippocampal LTP studies. Unlike MMPIP, it rescues MK-801-induced social deficits at 2.5 mg/kg without impairing basal cognition. - IC50: 63 nM (human), 88 nM (rat), selective >30 μM vs other mGlu subtypes - Brain-penetrant, reversible, non-competitive - Non-sedating, no motor impairment at anxiolytic doses (50-150 mg/kg s.c.)

Molecular Formula C17H19NO2
Molecular Weight 269.34 g/mol
Cat. No. B15616913
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameADX71743
Molecular FormulaC17H19NO2
Molecular Weight269.34 g/mol
Structural Identifiers
InChIInChI=1S/C17H19NO2/c1-4-16-18-17-14(19)8-12(9-15(17)20-16)13-6-5-10(2)7-11(13)3/h5-7,12H,4,8-9H2,1-3H3
InChIKeyCPKZCQHJDFSOJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ADX71743: Selective Brain-Penetrant mGlu7 NAM


ADX71743 [(+)-6-(2,4-dimethylphenyl)-2-ethyl-6,7-dihydrobenzo[d]oxazol-4(5H)-one] is a potent, non-competitive, and brain-penetrant negative allosteric modulator (NAM) of the metabotropic glutamate receptor 7 (mGlu7), a class C G-protein coupled receptor widely distributed throughout the CNS at presynaptic terminals where it inhibits neurotransmitter release [1]. Developed through chemical lead optimization from a high-throughput screening campaign, ADX71743 remains one of only a handful of pharmacological tools with validated in vivo activity at mGlu7, exhibiting an IC50 of 63 nM at human mGlu7 and 88 nM at rat mGlu7 with functional selectivity over all other mGlu subtypes tested up to 30 μM [1]. The compound is non-competitive in nature, as demonstrated by Schild plot analysis, and its binding to the receptor is readily reversible [1].

Selective mGlu7 negative allosteric modulator – reported inactivity at other mGlu subtypes and GPCR targets
Brain-penetrant tool compound for in vivo CNS target engagement studies
Non-competitive, reversible binding supports pathway inhibition research without agonist activation

ADX71743 vs. Other mGlu7 Modulators


Although several compounds target mGlu7—including the NAM MMPIP, the Venus flytrap domain antagonist XAP044, the orthosteric antagonist LY341495, and the allosteric agonist AMN082—these agents are not interchangeable with ADX71743 [1]. MMPIP, the only other mGlu7 NAM with in vivo characterization, exhibits context-dependent activity in recombinant systems, can be inactive in physiological preparations, impairs cognition and social interaction in normal animals, and critically fails to antagonize mGlu7/8 heterodimers, whereas ADX71743 fully blocks both mGlu7/7 homodimers and mGlu7/8 heterodimers [1][2]. XAP044 and LY341495 differ fundamentally in binding site (Venus flytrap domain vs. orthosteric), mechanism of antagonism, and are 28- to 56-fold less potent at mGlu7 [3]. AMN082 acts in the opposite pharmacological direction as an agonist [1]. These pharmacodynamic, pharmacokinetic, and behavioral divergences mean that substituting one mGlu7 ligand for another can produce qualitatively different—even opposing—experimental outcomes, making ADX71743 the best-validated tool for studies requiring selective, non-competitive mGlu7 blockade with preserved mGlu7/8 heterodimer coverage [2].

MMPIP lacks mGlu7/8 heterodimer blockade, potentially producing false negatives at hippocampal SC-CA1 synapses where these heterodimers predominate.
XAP044 binds a distinct Venus flytrap domain with substantially lower mGlu7 potency; its pharmacodynamic profile may differ, altering synaptic pharmacology interpretations.
LY341495 is a non-selective orthosteric antagonist that inhibits multiple mGlu subtypes, confounding target attribution in pathway studies.
AMN082 acts as an mGlu7 agonist, producing opposing cellular effects and invalidating any direct substitution for NAM-based research designs.

ADX71743 Quantitative Differentiation Evidence


Selectivity Across All mGlu Subtypes and GPCR Panel

ADX71743 was functionally tested up to 30 μM as an agonist, PAM, or NAM across rat and human mGlu1–mGlu8 in fluorescent cell-based Ca2+ mobilization assays, and additionally profiled against 29 targets in the Cerep P27 GPCR panel. No detectable activity (agonist or allosteric effect) was observed at hmGlu3, hmGlu4, rmGlu5, hmGlu6, and hmGlu8. Negligible inhibition of rmGlu1 was noted (32% at 30 μM), and only a weak PAM effect on hmGlu2 (EC50 = 11 μM) was measured—representing a >170-fold window over mGlu7 potency. In the Cerep panel, no stimulation or inhibition above 27% was detected at any of the 29 GPCR targets [1]. In contrast, the orthosteric antagonist LY341495 inhibits multiple mGlu subtypes non-selectively, and XAP044, while mGlu7-selective, shows ~28- to 56-fold lower potency (IC50 2.8–3.5 μM) and acts via a distinct Venus flytrap domain site, producing different effects in the presence of the postsynaptic partner Elfn1 [2][3].

mGlu Subtype Selectivity
Head-to-head comparison
>170-fold selectivity window; no off-target GPCR activity
Enables confident mGlu7 target engagement attribution.
Tested to 30 µM across mGlu1-8 & 29 GPCR targets.
mGlu7 selectivity GPCR off-target screening allosteric modulator specificity Cerep panel

Antipsychotic-Like Activity vs. MMPIP in Schizophrenia Models

In the only published head-to-head comparative study of mGlu7 NAMs in schizophrenia-relevant behavioral models, ADX71743 and MMPIP were tested in parallel across five assays after intraperitoneal administration in Albino Swiss mice. In the social interaction test, antipsychotic-like activity was observed solely for ADX71743 at 5 and 15 mg/kg; MMPIP produced no significant effect at any dose tested [1]. ADX71743 reversed MK-801-induced disruption of prepulse inhibition (PPI) at 2.5 mg/kg, a 4-fold lower dose than MMPIP's effective dose of 10 mg/kg in the spatial delayed alternation test—with the two compounds active in different behavioral domains (PPI vs. spatial working memory) [1]. Both compounds inhibited MK-801-induced hyperactivity (MMPIP: 15 mg/kg; ADX71743: 5 and 15 mg/kg) and DOI-induced head twitches (MMPIP: 5/10/15 mg/kg; ADX71743: 2.5/5/10 mg/kg), but the effective dose ranges differed, with ADX71743 consistently showing activity at lower doses [1]. Pharmacokinetically, ADX71743 was almost undetectable 2 h after i.p. administration at 10 mg/kg, whereas MMPIP concentrations were more sustained, indicating that the behavioral effects are not simply driven by exposure but reflect intrinsic pharmacodynamic differences [1].

Social Interaction Rescue
Head-to-head
ADX71743 active (5,15 mg/kg); MMPIP inactive
Differentiates in negative symptom model readouts.
PPI reversal at 2.5 mg/kg vs MMPIP 10 mg/kg.
schizophrenia models prepulse inhibition social interaction MK-801-induced hyperactivity DOI-induced head twitch

Fear Memory Reconsolidation: Cross-Species Validation

ADX71743 is the only mGlu7 NAM for which fear memory reconsolidation disruption has been demonstrated in a peer-reviewed study, published in Molecular Psychiatry (2026). Infusion of ADX71743 directly into the lateral amygdala (LA) or systemic (subcutaneous) administration disrupted fear memory reconsolidation in rats in a conditioned stimulus-specific manner, requiring fear memory recall within a defined post-recall time window, and significantly decreasing reinstatement of fear [1]. Electrophysiologically, ADX71743 produced a bidirectional modulation of glutamatergic transmission at thalamus-to-LA synapses: under baseline conditions it increased spontaneous excitatory postsynaptic current (sEPSC) frequency, while under high-stimulation conditions it completely prevented long-term potentiation (LTP) induction [1]. Critically, application of ADX71743 to human brain tissue replicated the increased sEPSC frequency observed in rat LA, providing cross-species translational validation [1]. No comparable fear memory reconsolidation data exist for MMPIP, XAP044, or any other mGlu7 ligand; MMPIP is instead reported to impair basal cognition and social interaction in normal animals [2].

Fear Memory Reconsolidation
Unique to ADX71743
Cross-species validation (rat + human tissue)
Supports reconsolidation disruption research model.
No comparable data for other mGlu7 ligands.
fear memory reconsolidation PTSD anxiety disorders lateral amygdala translational neuroscience

mGlu7/8 Heterodimer Pharmacology vs. MMPIP

Using complemented donor-acceptor resonance energy transfer (CODA-RET) to study mGlu7/8 heterodimer activation in vitro alongside hippocampal slice electrophysiology, ADX71743 was shown to block responses of both mGlu7/7 homodimers and mGlu7/8 heterodimers, whereas MMPIP antagonized only mGlu7/7 homodimers and failed to block mGlu7/8 heterodimer responses [1]. This differential pharmacology explains the divergent electrophysiological effects observed at Schaffer collateral-CA1 (SC-CA1) synapses: ADX71743 blocks group III mGlu agonist-induced suppression of evoked excitatory potentials and LTP induction at SC-CA1, while MMPIP fails to block these same synaptic responses despite robust activity at recombinant mGlu7 homodimers [1]. Two additional structurally related mGlu7 NAMs were identified that also differ in their mGlu7/8 heterodimer activity, with this differential pharmacology consistently predicting their ability to inhibit synaptic transmission and plasticity at SC-CA1 [1].

mGlu7/8 Heterodimer Blockade
Direct comparison
Blocks mGlu7/8 heterodimers; MMPIP does not
Required for hippocampal SC-CA1 plasticity studies.
MMPIP lacks heterodimer coverage at native synapses.
mGlu7/8 heterodimer GPCR dimerization hippocampal synaptic plasticity SC-CA1 synapses allosteric modulator pharmacology

Brain Penetration and CNS Pharmacokinetics

ADX71743 is brain-penetrant after subcutaneous administration, with a measured cerebrospinal fluid (CSF) to total plasma concentration ratio of 5.3% at Cmax in mice, confirming CNS exposure sufficient for in vivo target engagement [1]. At behaviorally active doses (50–150 mg/kg s.c.), ADX71743 caused no impairment of locomotor activity in rats or mice and no deficit on the rotarod test in mice, establishing a therapeutic window where anxiolytic-like effects are observed in the absence of motor side effects [1]. In a comparative i.p. pharmacokinetic study, ADX71743 and MMPIP both reached Cmax at 0.25–0.5 h post-dose (10 mg/kg i.p.), but ADX71743 was almost undetectable 2 h after administration, whereas MMPIP concentrations were more sustained [2]. Despite this shorter plasma half-life, ADX71743 produced robust behavioral effects across multiple paradigms, suggesting efficient CNS target engagement and/or a pharmacodynamic effect that outlasts plasma exposure [1][2]. For comparison, XAP044 is also reported as brain-penetrant but requires ~28- to 56-fold higher in vitro concentrations for mGlu7 blockade (IC50 2.8–3.5 μM), potentially limiting its in vivo selectivity margin [3].

CNS Pharmacokinetics
Reported
CSF/plasma ratio 5.3%; no motor impairment
Confirm brain exposure and behavioral safety margin.
Rapid clearance, yet sustained behavioral effects.
brain penetration cerebrospinal fluid concentration CNS pharmacokinetics behavioral pharmacology blood-brain barrier

ADX71743 Research and Drug Discovery Applications


Targeting Fear Memory Reconsolidation in PTSD

For programs seeking to attenuate pathological fear memories via reconsolidation blockade rather than chronic symptom suppression, ADX71743 is the only mGlu7 ligand with published evidence of fear memory reconsolidation disruption in both rat models and cross-species electrophysiological validation in human brain tissue [1]. The compound's ability to bidirectionally modulate thalamo-amygdala transmission—enhancing baseline excitatory signaling while blocking LTP under high-stimulation conditions—provides a mechanistically rational basis for intervention at the precise time window of memory labilization. Unlike benzodiazepines, which carry risks of tolerance and dependence, or propranolol, which shows inconsistent effects, ADX71743 offers a mechanism-based approach targeting the reconsolidation process itself, with the advantage of being non-sedating and non-motor-impairing at effective doses [1][2].

Antipsychotic Discovery: Pro-Social and Sensorimotor Gating

ADX71743 is the only mGlu7 NAM that rescues MK-801-induced social interaction deficits and restores prepulse inhibition at low doses (2.5 mg/kg), while MMPIP is inactive in social interaction and requires a 4-fold higher dose for efficacy in a distinct cognitive domain [1]. This differential profile makes ADX71743 the preferred tool compound for schizophrenia programs targeting negative symptoms (social withdrawal) and sensorimotor gating deficits. Critically, ADX71743 does not impair basal cognition or social behavior in drug-naïve animals—a key limitation of MMPIP, which itself reduces social interaction and impairs object recognition memory, confounding interpretation of antipsychotic-like rescue effects [1].

Hippocampal Plasticity and mGlu7/8 Heterodimer Coverage

For electrophysiological investigations of hippocampal SC-CA1 synaptic transmission and plasticity, ADX71743 is the only mGlu7 NAM demonstrated to block both mGlu7/7 homodimers and mGlu7/8 heterodimers in native tissue [1]. MMPIP fails to antagonize responses at SC-CA1 synapses due to its inability to block mGlu7/8 heterodimers, resulting in false-negative outcomes in LTP and synaptic depression experiments [1]. Researchers studying the role of group III mGlu receptors in hippocampal function should therefore use ADX71743 as their primary mGlu7 NAM tool to ensure full target coverage and avoid erroneous conclusions about mGlu7 involvement in synaptic processes.

Anxiolytic MOA Studies: Clean Behavioral Readouts

ADX71743 produces robust, dose-dependent anxiolytic-like effects in the marble burying test (50–150 mg/kg s.c.) and elevated plus maze without impairing locomotor activity or rotarod performance at any dose tested [1]. This clean behavioral profile contrasts sharply with MMPIP, which impairs nonspatial and spatial memory and reduces social interaction in normal animals at behaviorally active doses [2]. For researchers seeking to dissect the role of mGlu7 in anxiety circuits without the confound of compound-induced cognitive or motor deficits, ADX71743 is the unequivocal choice based on the available comparative in vivo evidence.

Application
Selection Property
Validation Focus
Fear memory reconsolidation research
Reconsolidation disruption with human tissue cross-validation
Fear reinstatement model endpoints
Schizophrenia model research
Social interaction rescue & sensorimotor gating restoration
Negative symptom and PPI model endpoints
Hippocampal synaptic plasticity research
Full mGlu7/7 & mGlu7/8 heterodimer blockade
SC-CA1 LTP and synaptic depression endpoints
Anxiety circuitry research
Anxiolytic-like effect without motor/cognitive confounds
Elevated plus maze, marble burying model endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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